molecular formula C8H5NO3 B1279151 3-Cyano-4-hydroxybenzoic Acid CAS No. 70829-28-6

3-Cyano-4-hydroxybenzoic Acid

Cat. No. B1279151
CAS RN: 70829-28-6
M. Wt: 163.13 g/mol
InChI Key: KUCSFDLSLAVLBY-UHFFFAOYSA-N
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Patent
US07514452B2

Procedure details

A mixture of methyl 3-cyano-4-methoxybenzoate (70 g) and pyridine hydrochloride (128.3 g) was stirred for 1 hour at 180° C. in an oil bath. Ice-water (1 L) was added to the reaction mixture, and the thus-precipitated crystals were filtered and recrystallized from ethyl acetate, thereby giving 48.1 g of the desired compound.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
128.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13]C)[C:6]([O:8]C)=[O:7])#[N:2].Cl.N1C=CC=CC=1>>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[OH:13])[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
128.3 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at 180° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the thus-precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 48.1 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.